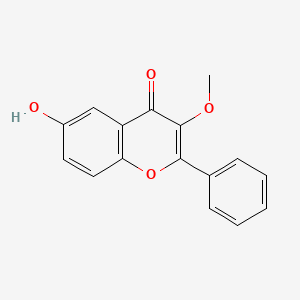
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This compound is part of the flavonoid family, which is abundant in the plant kingdom and known for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with aromatic aldehydes to form chalcones, which are then cyclized in the presence of alkaline hydrogen peroxide to yield the desired chromone derivative .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of metal ions like aluminum.
Biology: Exhibits significant antioxidant, antibacterial, and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.
Antibacterial and Antifungal Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-phenyl-4H-chromen-4-one
- 6-Methoxy-2-phenyl-4H-chromen-4-one
- 2-Phenyl-4H-chromen-4-one
Uniqueness
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromone derivatives .
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
6-hydroxy-3-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-14(18)12-9-11(17)7-8-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |
InChI Key |
SPASOPCBMONBFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


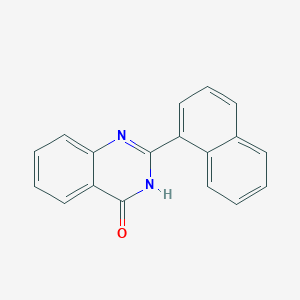

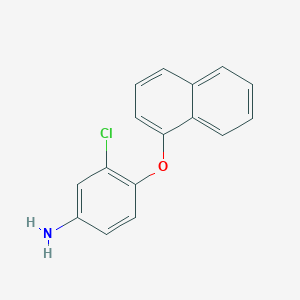




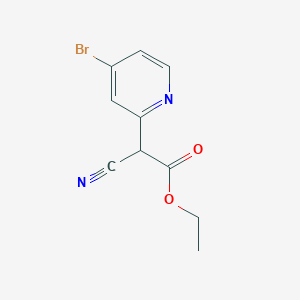

![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)

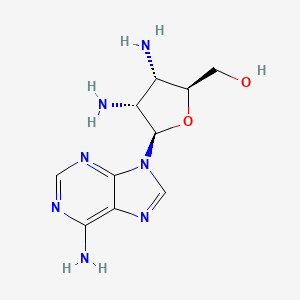
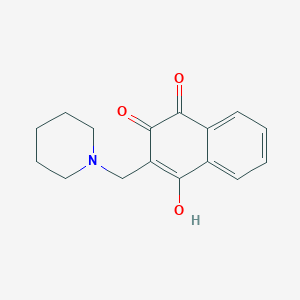
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
